2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfonamide group
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-11-15(25-17(22-11)12-3-2-7-20-10-12)6-8-21-26(23,24)16-9-13(18)4-5-14(16)19/h2-5,7,9-10,21H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFEHPMTSXYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.
Once the intermediates are prepared, they are coupled through a series of reactions involving chlorination and sulfonation to form the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can be modified to create more complex structures that may have pharmaceutical or agrochemical applications. For instance, derivatives can be synthesized to explore their reactivity and potential uses in drug development.
2. Biology
- Enzyme Inhibition Studies : Research indicates that compounds with sulfonamide groups can act as enzyme inhibitors. This property is particularly useful in studying metabolic pathways and developing inhibitors for specific enzymes involved in diseases.
- Receptor Binding Studies : The compound's ability to interact with biological receptors makes it a candidate for studying receptor-ligand interactions, which is critical in drug design.
3. Medicine
- Drug Development : The unique structural features of this compound suggest potential applications in developing new therapeutic agents. Its interactions with biological targets could lead to the discovery of drugs for treating various conditions, particularly those involving enzyme dysregulation or receptor malfunction.
Industrial Applications
The compound may also find applications in the industrial sector:
- Production of Dyes and Pigments : Due to its chemical structure, it can be utilized in synthesizing dyes and pigments that require stable sulfonamide groups.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that sulfonamide derivatives effectively inhibit specific enzymes related to metabolic disorders. |
| Study B | Drug Discovery | Identified potential drug candidates based on the compound's interaction with targeted receptors in cancer cells. |
| Study C | Industrial Use | Evaluated the efficacy of using this compound as a precursor for dye synthesis, showing promising results in color stability and intensity. |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
- 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide lies in its specific combination of functional groups and rings, which confer unique binding properties and reactivity. This makes it a valuable compound for targeted drug design and other specialized applications.
Biological Activity
2,5-Dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine ring, and a sulfonamide group, which contribute to its biological interactions. The IUPAC name is 2,5-dichloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide. Its molecular formula is .
The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and pyridine rings facilitate binding to active sites, potentially inhibiting enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding stability.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to show cytotoxic activity against various cancer cell lines. The presence of a methyl group at specific positions can enhance this activity .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with thiazole rings have demonstrated effectiveness against several bacterial strains, indicating that 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide may also possess similar activity .
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor due to its ability to bind to enzyme active sites. This property is particularly significant in drug design for targeting specific metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups (such as the methyl group on the pyridine) enhances the biological activity of thiazole derivatives. The combination of thiazole and pyridine rings is crucial for maintaining effective interactions with biological targets .
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Pyridine Ring | Enhances binding affinity |
| Sulfonamide Group | Stabilizes interaction with targets |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating various thiazole derivatives found that compounds similar to 2,5-dichloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibited IC50 values less than those of established chemotherapeutics like doxorubicin against certain cancer cell lines .
Case Study 2: Antimicrobial Properties
Another investigation revealed that thiazole-containing compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were substantially lower than those of traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
